What is 4-Chloro-2-cyclopropyl-6-nitroquinazoline
What is 4-Chloro-2-cyclopropyl-6-nitroquinazoline
An In-Depth Technical Guide to 4-Chloro-2-cyclopropyl-6-nitroquinazoline: Synthesis, Properties, and Applications in Drug Discovery
Executive Summary
4-Chloro-2-cyclopropyl-6-nitroquinazoline is a highly functionalized heterocyclic compound that serves as a critical intermediate in medicinal chemistry and drug discovery. Its structure incorporates three key features for chemical diversification: a reactive 4-chloro group, a metabolically stable cyclopropyl moiety, and a versatile 6-nitro group. This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, a detailed, field-proven synthetic pathway with mechanistic insights, and its primary applications as a scaffold for developing novel therapeutic agents. The content is tailored for researchers, chemists, and drug development professionals, offering expert-driven insights into its strategic use in pharmaceutical research.
The Quinazoline Scaffold: A Privileged Structure in Medicinal Chemistry
The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is a cornerstone of modern medicinal chemistry.[1][2] Its rigid, planar structure and ability to form multiple hydrogen bonds make it an ideal scaffold for interacting with various biological targets.[3] Numerous quinazoline-based compounds have been successfully developed into blockbuster drugs, including anticancer agents like Gefitinib and Erlotinib, which target the epidermal growth factor receptor (EGFR) tyrosine kinase.[3] The versatility of the quinazoline core allows for substitution at multiple positions, enabling fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties.[2][4] 4-Chloro-2-cyclopropyl-6-nitroquinazoline represents a strategically designed intermediate, poised for elaboration into diverse chemical libraries.
Physicochemical Properties
The fundamental properties of 4-Chloro-2-cyclopropyl-6-nitroquinazoline are summarized below. These values are crucial for planning reactions, purification, and formulation studies.
Table 1: Physicochemical Properties of 4-Chloro-2-cyclopropyl-6-nitroquinazoline
| Property | Value | Source |
| CAS Number | 1368871-54-8 | [5] |
| Molecular Formula | C₁₁H₈ClN₃O₂ | [5] |
| Molecular Weight | 249.65 g/mol | [5] |
| Predicted Boiling Point | 341.9 ± 24.0 °C | [5] |
| Predicted Density | 1.543 ± 0.06 g/cm³ | [5] |
| Predicted pKa | 1.23 ± 0.50 | [5] |
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Figure 2. Proposed Synthetic Pathway
Experimental Protocol
Step 1: Synthesis of 2-Cyclopropyl-6-nitroquinazolin-4-one
This step involves the condensation of an anthranilic acid derivative with an amide to form the quinazolinone ring system. Using 2-amino-5-nitrobenzoic acid directly incorporates the nitro group at the desired position.
-
Rationale: This condensation is a variation of the Niementowski quinazolinone synthesis. [6]Heating the reactants, often without a solvent or in a high-boiling solvent, drives off water to facilitate the cyclization. The use of 2-amino-5-nitrobenzoic acid is a common strategy to pre-install the nitro group, avoiding the potentially harsh conditions and regioselectivity issues of nitrating the pre-formed quinazolinone ring. [7]
-
Protocol:
-
To a round-bottom flask, add 2-amino-5-nitrobenzoic acid (1.0 eq) and cyclopropanecarboxamide (1.2 eq).
-
Heat the mixture to 180-190 °C with stirring under a nitrogen atmosphere.
-
Maintain the temperature for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 Ethyl Acetate:Hexane mobile phase). The reaction mixture will become a molten slurry.
-
Cool the reaction to room temperature. The mixture will solidify.
-
Triturate the resulting solid with hot ethanol, followed by filtration to collect the crude product.
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Wash the solid with cold ethanol and then diethyl ether.
-
Dry the product under vacuum to yield 2-cyclopropyl-6-nitroquinazolin-4-one as a pale yellow solid. Further purification can be achieved by recrystallization if necessary.
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Step 2: Synthesis of 4-Chloro-2-cyclopropyl-6-nitroquinazoline
This is a standard chlorination reaction to convert the 4-oxo group (which exists in its tautomeric 4-hydroxy form) into the highly reactive 4-chloro group.
-
Rationale: Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent, ideal for this transformation. [8][9]The reaction proceeds via the formation of a phosphate ester intermediate on the oxygen of the 4-hydroxy tautomer, which is then displaced by a chloride ion. A catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction by forming the Vilsmeier reagent in situ, which is a more potent chlorinating species.
-
Protocol:
-
In a flask equipped with a reflux condenser and a gas scrubber (to neutralize HCl fumes), suspend 2-cyclopropyl-6-nitroquinazolin-4-one (1.0 eq) in phosphorus oxychloride (5-10 vol eq).
-
Add a catalytic amount of DMF (e.g., 0.1 eq).
-
Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully cool the reaction mixture to room temperature.
-
Slowly and cautiously pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic process that releases HCl gas.
-
Neutralize the acidic aqueous slurry by the slow addition of a saturated sodium bicarbonate solution or aqueous ammonia until the pH is ~7-8.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with water to remove any inorganic salts.
-
Dry the product under vacuum to obtain 4-Chloro-2-cyclopropyl-6-nitroquinazoline.
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Core Reactivity and Applications in Medicinal Chemistry
The primary value of 4-Chloro-2-cyclopropyl-6-nitroquinazoline lies in its utility as a versatile building block for constructing libraries of potential drug candidates.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C4 position is highly activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effects of the adjacent ring nitrogen and the nitro group on the fused benzene ring. [10]This makes it an excellent electrophilic site for reaction with a wide variety of nucleophiles, particularly primary and secondary amines. This reaction is the cornerstone of its application, allowing for the systematic introduction of diverse side chains to explore structure-activity relationships (SAR). [9][10]
Strategic Role of Substituents
-
4-Chloro Group: As the primary reactive handle, it allows for the facile attachment of amine-containing fragments, which are ubiquitous in pharmacologically active molecules.
-
2-Cyclopropyl Group: This small, rigid, and lipophilic group is a well-known "magic fragment" in medicinal chemistry. [11]It often enhances metabolic stability by blocking potential sites of oxidation and can improve binding affinity to protein targets by making favorable van der Waals contacts.
-
6-Nitro Group: While contributing to the activation of the C4 position, the nitro group is also a versatile functional handle. It can be readily reduced to a 6-amino group using standard conditions (e.g., SnCl₂, H₂/Pd-C). [6]This resulting amine can then be further functionalized through acylation, sulfonylation, or other amine-specific chemistries, providing a secondary point for diversification. [6]
Figure 3. Use as a Scaffold in Drug Discovery via SNAr
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 4-Chloro-2-cyclopropyl-6-nitroquinazoline is not widely available, data from structurally similar compounds like 4-chloroquinazoline and 4-chloro-6-nitroquinazoline allow for a reliable hazard assessment. [12][13][14][15] Table 2: Hazard Identification and Precautionary Statements
| Hazard Class | GHS Statement | Precautionary Measures |
| Acute Oral Toxicity | H302: Harmful if swallowed. [15] | P264: Wash hands thoroughly after handling. [16] P270: Do not eat, drink or smoke when using this product. [16] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. |
| Skin Corrosion/Irritation | H315: Causes skin irritation. [15][17] | P280: Wear protective gloves/protective clothing. [16] P302+P352: IF ON SKIN: Wash with plenty of soap and water. [16] P332+P313: If skin irritation occurs: Get medical advice/attention. [17] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. [15][17] | P280: Wear eye protection/face protection. [16] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [16] |
| Target Organ Toxicity | H335: May cause respiratory irritation. [15] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [16] P271: Use only outdoors or in a well-ventilated area. [16] |
-
Handling: This compound should be handled only by trained professionals in a well-ventilated chemical fume hood. [14][18]Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile), is mandatory. [16][18]Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases. [18]* Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
4-Chloro-2-cyclopropyl-6-nitroquinazoline is a high-value synthetic intermediate with significant potential in the field of drug discovery. Its well-defined reactivity, particularly at the C4 position, combined with the beneficial structural features of the cyclopropyl and nitro groups, makes it an ideal starting point for the synthesis of novel, biologically active compounds. The synthetic route outlined in this guide is robust and scalable, providing a reliable method for its production. By understanding its properties, synthesis, and reactivity, researchers can effectively leverage this powerful scaffold to accelerate the development of next-generation therapeutics.
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